molecular formula C17H17N3O2 B8111643 5-Amino-1-(Pyridin-3-Yl)-2',3',5',6'-Tetrahydrospiro[Indoline-3,4'-Pyran]-2-One

5-Amino-1-(Pyridin-3-Yl)-2',3',5',6'-Tetrahydrospiro[Indoline-3,4'-Pyran]-2-One

Cat. No.: B8111643
M. Wt: 295.34 g/mol
InChI Key: VOPZZWXRXNXRSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-1-(Pyridin-3-Yl)-2',3',5',6'-Tetrahydrospiro[Indoline-3,4'-Pyran]-2-One is a complex organic compound characterized by its unique structure, which includes a pyridine ring and a tetrahydrospiro[indoline-3,4'-pyran] moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(Pyridin-3-Yl)-2',3',5',6'-Tetrahydrospiro[Indoline-3,4'-Pyran]-2-One typically involves multiple steps, starting with the construction of the pyridine ring followed by the formation of the tetrahydrospiro[indoline-3,4'-pyran] structure. Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, large-scale distillation techniques, and advanced purification methods to ensure the compound meets quality standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

  • Addition: Electrophilic addition reactions may involve the use of halogens or hydrogen halides.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its unique structure allows for the creation of diverse heterocyclic compounds.

Biology: In biological research, the compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a valuable candidate for drug discovery.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals, contributing to the development of new technologies and products.

Mechanism of Action

The mechanism by which 5-Amino-1-(Pyridin-3-Yl)-2',3',5',6'-Tetrahydrospiro[Indoline-3,4'-Pyran]-2-One exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 5-Amino-1-(Pyridin-3-Yl)-2',3',5',6'-Tetrahydrospiro[Indoline-3,4'-Pyran]-2-One is structurally similar to other indoline and pyran derivatives, such as this compound and this compound.

Uniqueness: What sets this compound apart from its counterparts is its specific arrangement of functional groups and the resulting biological and chemical properties. This uniqueness allows for its diverse applications and potential advantages in various fields.

Properties

IUPAC Name

5-amino-1-pyridin-3-ylspiro[indole-3,4'-oxane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c18-12-3-4-15-14(10-12)17(5-8-22-9-6-17)16(21)20(15)13-2-1-7-19-11-13/h1-4,7,10-11H,5-6,8-9,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPZZWXRXNXRSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C3=C(C=CC(=C3)N)N(C2=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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